molecular formula C8H8N2O6 B1395600 Ethyl 4,6-dihydroxy-5-nitronicotinate CAS No. 6317-97-1

Ethyl 4,6-dihydroxy-5-nitronicotinate

Cat. No. B1395600
CAS RN: 6317-97-1
M. Wt: 228.16 g/mol
InChI Key: JBTWWCUXSHUDEJ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxy-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 . It has a molecular weight of 228.159 .


Synthesis Analysis

The synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate involves a precursor with CAS#:6975-44-6 . More detailed information about the synthetic route is not available from the current search results.


Physical And Chemical Properties Analysis

Ethyl 4,6-dihydroxy-5-nitronicotinate has a density of 1.6±0.1 g/cm3, a boiling point of 468.7±40.0 °C at 760 mmHg, and a melting point of 243-246ºC . Its flash point is 237.2±27.3 °C . The compound has a LogP value of -0.06, indicating its solubility characteristics .

Scientific Research Applications

Synthesis and Anticoccidial Activity

Ethyl 4,6-dihydroxy-5-nitronicotinate has been studied in the context of synthesizing compounds with anticoccidial properties. Research has shown that its analogues, particularly 5-nitronicotinamide and its derivatives, exhibit significant anticoccidial activity against Eimeria tenella. These findings highlight the potential use of ethyl 4,6-dihydroxy-5-nitronicotinate in developing treatments for coccidiosis, a disease affecting poultry (Morisawa et al., 1977).

Role in Organic Synthesis

Ethyl 4,6-dihydroxy-5-nitronicotinate and related compounds have been used in various organic synthesis processes. For instance, they have been employed in the Janovsky reaction of nitropyridines, leading to the preparation of 5-nitronicotinic acid and its related compounds (Nakadate et al., 1965). Additionally, these compounds have been pivotal in synthesizing ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, contributing to advancements in heterocyclic chemistry (Zhou et al., 2008).

Potential in Medicinal Chemistry

Research into the synthesis of novel compounds using ethyl 4,6-dihydroxy-5-nitronicotinate has implications for medicinal chemistry. For instance, studies have explored its role in the synthesis of β-resorcylic ester derivatives, leading to the development of 4-hydroxybenzoates, compounds with potential medicinal applications (Bartlett et al., 1983).

Applications in Corrosion Inhibition

Ethyl 4,6-dihydroxy-5-nitronicotinate derivatives have been investigated as corrosion inhibitors. One study demonstrated the efficacy of such compounds in protecting mild steel, an application relevant to industrial processes (Dohare et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWWCUXSHUDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715922
Record name Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dihydroxy-5-nitronicotinate

CAS RN

6317-97-1
Record name 6317-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhu, X Wang, Y Hu, X He, G Gong, Y Xu - Bioorganic & Medicinal …, 2015 - Elsevier
A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors have been developed. All target compounds were evaluated for their …
Number of citations: 16 www.sciencedirect.com

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